molecular formula C11H15NO3 B8570402 O-methyl-D-serine benzyl ester

O-methyl-D-serine benzyl ester

Cat. No. B8570402
M. Wt: 209.24 g/mol
InChI Key: PLGIWPZJAPVLTD-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-methyl-D-serine benzyl ester is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality O-methyl-D-serine benzyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-methyl-D-serine benzyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

O-methyl-D-serine benzyl ester

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

benzyl (2R)-2-amino-3-methoxypropanoate

InChI

InChI=1S/C11H15NO3/c1-14-8-10(12)11(13)15-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3/t10-/m1/s1

InChI Key

PLGIWPZJAPVLTD-SNVBAGLBSA-N

Isomeric SMILES

COC[C@H](C(=O)OCC1=CC=CC=C1)N

Canonical SMILES

COCC(C(=O)OCC1=CC=CC=C1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of O-methyl-D,L-serine benzyl ester (50 mg, 0.239 mol) in 4-methyl-2-pentanone (500 mL) was added N-acetyl-L-methionine (45.7 g, 0.239 mol) at 25° C. The reaction mixture was heated to 50° C. and stirred for 2 hours, then allowed to cool to 25° C. and stirred for 16 hours at 25-30° C. The resulting solid material was filtered and dried at 60° C. for 3 hours. The mother liquors were evaporated. The isolated solid material (66 g) was dissolved in water (132 mL) at 25° C. The aqueous solution was basified with aqueous Na2CO3 solution (1M; 0.28 mol) at 5-10° C. The reaction mixture was extracted with dichloromethane (3×330 mL) at 25-30° C. The organic layer was dried over Na2SO4 and the solvent was evaporated under reduced pressure to afford O-methyl-D-serine benzyl ester as a light brown liquid (32.6 g, 66%). Chiral purity: 94.6%. Chemical purity: 98.3%.
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
45.7 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0.28 mol
Type
reactant
Reaction Step Two

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